Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a tetrahydropyrimidinecarboxylate moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets in the body. The fluorophenyl group and piperazine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may exert its effects through pathways involving neurotransmitter regulation, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
4-Fluorophenylacetonitrile: A starting reagent in the synthesis of various derivatives.
Ethyl (4-fluorobenzoyl)acetate: Another fluorophenyl-containing compound with different applications.
Uniqueness: Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C23H25FN4O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25FN4O3/c1-2-31-22(30)19-20(16-6-4-3-5-7-16)25-23(26-21(19)29)28-14-12-27(13-15-28)18-10-8-17(24)9-11-18/h3-11,19-20H,2,12-15H2,1H3,(H,25,26,29) |
InChI Key |
TXRKAMCNDJYMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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